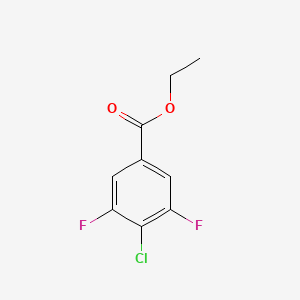

Ethyl 4-chloro-3,5-difluorobenzoate

Description

BenchChem offers high-quality Ethyl 4-chloro-3,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-3,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-3,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZWZJCSRGMVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-chloro-3,5-difluorobenzoate CAS 1256479-78-3

An In-Depth Technical Guide to Ethyl 4-chloro-3,5-difluorobenzoate (CAS 1256479-78-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Ethyl 4-chloro-3,5-difluorobenzoate is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its polysubstituted benzene ring, featuring chlorine and fluorine atoms, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of these halogens can profoundly influence the physicochemical and biological properties of a parent molecule, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of Ethyl 4-chloro-3,5-difluorobenzoate, detailing its properties, a robust synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction & Significance

In modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of lead optimization.[1] Chlorine and fluorine, in particular, offer a powerful toolkit for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. The "magic chloro effect" can refer to the dramatic improvement in a drug's properties upon the introduction of a chlorine atom, which can act as a bioisostere for various functional groups and enhance lipophilicity.[1] Similarly, fluorine substitution is prized for its ability to increase metabolic stability by blocking sites of oxidation and to modulate the acidity or basicity of nearby functional groups, thereby improving target binding.[2]

Ethyl 4-chloro-3,5-difluorobenzoate, CAS 1256479-78-3, emerges as a key synthetic intermediate that embodies these principles. Its structure offers multiple points for further chemical modification, serving as a scaffold for novel therapeutics. Compounds derived from related chloro-fluoro benzoic acids have been explored as protein kinase inhibitors for cancer therapy and as agents for treating insulin resistance, highlighting the rich potential of this chemical class.[3] This guide serves to consolidate the technical knowledge surrounding this compound, empowering researchers to leverage its unique properties in their work.

Physicochemical & Spectral Properties

The precise empirical data for Ethyl 4-chloro-3,5-difluorobenzoate is not widely published. However, based on its structure and data from analogous compounds, we can reliably predict its key characteristics.

Table 1: Compound Identifiers

| Property | Value |

| CAS Number | 1256479-78-3[4] |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| IUPAC Name | ethyl 4-chloro-3,5-difluorobenzoate |

| InChI Key | PVIHLHXXVCVGTP-UHFFFAOYSA-N (for parent acid)[5] |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale / Analog Comparison |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar ethyl and methyl benzoates are liquids or solids.[6][7] |

| Boiling Point | >240 °C (at atm. pressure) | Higher than Ethyl 4-chlorobenzoate (238 °C) due to increased molecular weight and polarity from fluorine atoms.[6][8] |

| Density | ~1.3 - 1.4 g/cm³ | Higher than Ethyl 4-chlorobenzoate (1.18 g/cm³) due to the presence of two heavier fluorine atoms.[6] |

| Solubility | Soluble in common organic solvents (Ethanol, Diethyl Ether, Dichloromethane). Insoluble in water. | Typical for organic esters. |

Spectral Analysis Profile (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct sets of signals. The ethyl group will produce a quartet around δ 4.4 ppm (–O–CH₂ –CH₃) and a triplet around δ 1.4 ppm (–O–CH₂–CH₃ ). The single aromatic proton will appear as a doublet or a triplet (due to coupling with the two equivalent fluorine atoms) in the aromatic region (δ 7.5-8.0 ppm).

-

¹³C NMR: Expected signals include the ester carbonyl (C=O) around 165 ppm, aromatic carbons attached to fluorine and chlorine exhibiting complex splitting patterns, and the ethyl group carbons around 62 ppm (–O–C H₂) and 14 ppm (–C H₃).

-

¹⁹F NMR: A single resonance is expected for the two chemically equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion (M⁺) peak would be observed at m/z 220. A characteristic M+2 isotope peak at m/z 222, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would involve the loss of the ethoxy group (–OC₂H₅).

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to be a strong C=O (ester) stretch around 1720-1740 cm⁻¹, C–O stretches in the 1100-1300 cm⁻¹ region, strong C–F stretches around 1200-1350 cm⁻¹, and a C–Cl stretch around 700-800 cm⁻¹. The NIST spectral database for the related compound Ethyl 4-chlorobenzoate shows a strong carbonyl peak at 1721 cm⁻¹ and aromatic signals in the 1600 cm⁻¹ region.[9]

Synthesis and Mechanism

The most direct and industrially scalable method for preparing Ethyl 4-chloro-3,5-difluorobenzoate is the Fischer esterification of its parent carboxylic acid, 4-chloro-3,5-difluorobenzoic acid. This classic reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Caption: Workflow for the synthesis of the target ester.

Protocol 1: Synthesis via Fischer Esterification

This protocol is adapted from established methodologies for the esterification of similar fluorinated benzoic acids.[2]

-

Objective: To synthesize Ethyl 4-chloro-3,5-difluorobenzoate from 4-chloro-3,5-difluorobenzoic acid.

-

Expertise & Causality: The use of absolute ethanol and a dehydrating acid catalyst (H₂SO₄) is critical. Water is a byproduct of the reaction; its removal by the excess alcohol and catalyst drives the equilibrium towards the ester product, maximizing the yield according to Le Châtelier's principle.

-

Materials:

-

4-chloro-3,5-difluorobenzoic acid (1.0 eq)

-

Absolute Ethanol (10-20 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-chloro-3,5-difluorobenzoic acid in absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored periodically (e.g., every 2-3 hours) using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion. The reaction typically requires 6-12 hours.

-

Cooling and Quenching: Once complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing ice and water. Slowly add saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and any remaining carboxylic acid. Continue addition until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.[10]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Applications in Research & Drug Development

The primary value of Ethyl 4-chloro-3,5-difluorobenzoate lies in its role as a versatile chemical intermediate. Its trifunctionalized ring provides a rigid scaffold that can be elaborated into more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The ester can be hydrolyzed back to the highly functional carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in many drug molecules. Alternatively, the aromatic ring itself can undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional diversity.

-

Modulation of Drug Properties: Medicinal chemists can utilize this building block to systematically study structure-activity relationships (SAR). The specific placement of the chloro and difluoro substituents provides a unique electronic and steric profile that can be exploited to optimize a lead compound's binding to its target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and enhance its overall efficacy.[1][11]

-

Potential Therapeutic Targets: Given that related fluorinated benzoic acid derivatives have shown activity in inhibiting bacterial fatty acid biosynthesis and inducing apoptosis in cancer cells, this scaffold is a promising starting point for developing novel antibacterial and anticancer agents.[2]

Caption: The role of a building block in drug discovery.

Safety, Handling, and Storage

-

Hazard Identification: The parent acid, 4-chloro-3,5-difluorobenzoic acid, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation (H302, H315, H319, H335).[5] It is prudent to assume the ester carries similar hazards.

-

Handling Precautions:

-

Always handle this chemical within a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[13]

-

Keep away from heat, sparks, and open flames.[12]

-

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

-

Conclusion

Ethyl 4-chloro-3,5-difluorobenzoate is more than a simple chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its carefully arranged halogen substituents provide a unique combination of steric and electronic properties that are highly sought after in the design of modern therapeutics. By understanding its synthesis, properties, and potential applications, researchers are better equipped to design and create next-generation molecules with improved efficacy and safety profiles. This guide provides the foundational knowledge necessary to handle and utilize this valuable building block effectively and safely.

References

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.

- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (1988).

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.

- DeGRAW, J. I., CORY, M., & SKINNER, W. A. (n.d.). Fluorinated benzoic acid derivatives.

- Ethyl 4-chloro-3-(trifluoromethyl)

- Ethyl 3-chloro-4-(difluoromethoxy)benzoate | 1510018-84-4. (n.d.). Sigma-Aldrich.

- CAS 329941-84-6 | Ethyl [4-chloro-2-(3,5-difluorobenzoyl)

- Ethyl 4-chloro-3-ethoxy-5-fluorobenzo

- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995).

- SAFETY D

- 4-Chloro-3,5-difluorobenzoic acid ethyl ester. (n.d.). Fluorochem.

- The preparation method of 4-chloro-2,5-difluorobenzoic acid. (2009).

- Ethyl 4-Chlorobenzoate | 7335-27-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Ethyl-4-chlorobenzo

- 4-Chloro-3,5-difluorobenzoic acid | 1160573-19-2. (n.d.). Sigma-Aldrich.

- Buy Ethyl 3,4-difluorobenzo

- ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5. (n.d.). ChemicalBook.

- Ether, ACS - 2030 - SAFETY D

- Benzoic acid, 4-chloro-3-fluoro-, methyl ester. (n.d.). CymitQuimica.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 4. 4-Chloro-3,5-difluorobenzoic acid ethyl ester [chemdict.com]

- 5. 4-Chloro-3,5-difluorobenzoic acid | 1160573-19-2 [sigmaaldrich.com]

- 6. ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5 [m.chemicalbook.com]

- 7. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 8. Ethyl 4-Chlorobenzoate | 7335-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 10. columbuschemical.com [columbuschemical.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Synonyms for ethyl 4-chloro-3,5-difluorobenzoate

Technical Monograph: Ethyl 4-chloro-3,5-difluorobenzoate Nomenclature, Identity, and Application Context in Medicinal Chemistry

Part 1: Executive Summary & Core Identity

Ethyl 4-chloro-3,5-difluorobenzoate (CAS: 1256479-78-3 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical, agrochemical, and material science scaffolds. Its structural uniqueness lies in the specific "3,5-difluoro-4-chloro" substitution pattern on the benzene ring. This arrangement provides a dual advantage: the fluorine atoms modulate lipophilicity and metabolic stability, while the para-chlorine atom serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

For researchers, precise identification is critical. The "difluoro" nomenclature often leads to isomer confusion (e.g., vs. 3,4-difluoro or 2,4-difluoro analogs). This guide establishes the definitive identity and handling protocols for this specific isomer.

Part 2: Nomenclature & Chemical Identity

The following table consolidates the verified identifiers for this compound. Use the CAS Registry Number as the primary key for supply chain verification to avoid isomer errors.

| Identifier Type | Value / Description | Context |

| CAS Registry Number | 1256479-78-3 | Primary Identifier (Supply Chain) |

| IUPAC Name | Ethyl 4-chloro-3,5-difluorobenzoate | Systematic Chemical Name |

| Inverted Name | Benzoic acid, 4-chloro-3,5-difluoro-, ethyl ester | CAS/Index Name (Database Search) |

| Common Synonym | 4-Chloro-3,5-difluorobenzoic acid ethyl ester | Laboratory/Catalog usage |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 220.60 g/mol | Mass Spectrometry Calculation |

| InChI Key | XXZSZRJZNNJKFL-UHFFFAOYSA-N | Digital Identity (Isomer Specific) |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)F)Cl)F | Chemoinformatics/Modeling |

Structural Significance

The 3,5-difluoro motif flanks the 4-chloro position.[1][2][3][4] In medicinal chemistry, this creates an electron-deficient aromatic ring.

-

Electronic Effect: The fluorine atoms withdraw electron density, making the 4-chloro position activated for metal-catalyzed coupling but potentially deactivated for electrophilic aromatic substitution.

-

Metabolic Blockade: The halogens block the common metabolic "soft spots" on the phenyl ring, extending the half-life of the final drug candidate.

Part 3: Synthesis & Production Logic

The synthesis of Ethyl 4-chloro-3,5-difluorobenzoate generally follows two primary retrosynthetic disconnections. Understanding these pathways allows the researcher to troubleshoot impurity profiles (e.g., trace acid or unreacted aniline).

Route A: Esterification (Direct)

-

Precursor: 4-Chloro-3,5-difluorobenzoic acid (CAS: 1160573-19-2).[5][6]

-

Reagents: Ethanol (

), Acid Catalyst ( -

Mechanism: Fischer Esterification.

-

Impurity Profile: May contain residual acid precursor if conversion is incomplete.

Route B: Sandmeyer Reaction (De Novo)

-

Precursor: Ethyl 4-amino-3,5-difluorobenzoate.

-

Reagents:

, -

Mechanism: Radical-nucleophilic aromatic substitution via diazonium salt.

-

Impurity Profile: May contain de-aminated byproducts (Ethyl 3,5-difluorobenzoate) or azo-coupling impurities.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from precursors to the target ester and its downstream applications.

Figure 1: Synthetic pathways for Ethyl 4-chloro-3,5-difluorobenzoate, highlighting the convergence of the Sandmeyer and Esterification routes.

Part 4: Physical Properties & Handling Specifications

Experimental data for the specific ethyl ester is often extrapolated from the acid or methyl ester analogs. The following are standard specifications for this class of compounds.

| Property | Specification / Value | Note |

| Physical State | Liquid or Low-Melting Solid | Often an oil at RT; solidifies upon cooling. |

| Boiling Point | ~240–250°C (Predicted) | High boiling point due to polarity/mass. |

| Solubility | DCM, Ethyl Acetate, DMSO | Insoluble in water. |

| Stability | Moisture Sensitive | Ester hydrolysis may occur in humid conditions. |

| Storage | 2–8°C, Inert Atmosphere | Store under Nitrogen/Argon to prevent hydrolysis. |

Safety Protocol (Self-Validating):

-

Ventilation: Always handle in a fume hood. Fluorinated aromatics can be respiratory irritants.[7]

-

Skin Protection: Nitrile gloves are required. The lipophilic nature of the ethyl ester facilitates skin absorption.

-

Quench Protocol: In case of spill, absorb with vermiculite. Do not use water immediately as it may spread the lipophilic liquid; neutralize surfaces with dilute bicarbonate after bulk removal.

Part 5: Application in Drug Discovery

The 4-chloro-3,5-difluorobenzoate moiety acts as a critical "warhead" or scaffold anchor in drug design.

-

Bioisosterism: The fluorine atoms mimic the steric size of hydrogen but drastically alter the electronics. This is often used to replace a standard phenyl ring to improve metabolic stability against P450 oxidases.

-

Scaffold Elaboration:

-

Ester Function: Can be hydrolyzed to the acid (for coupling to amines) or reduced to the benzyl alcohol/aldehyde.

-

Chloro Function: The 4-position chlorine is a "dummy atom" intended for replacement. It is an excellent leaving group for transition-metal catalyzed cross-coupling, allowing the attachment of complex heterocycles (e.g., for kinase hinge binding).

-

Pharmacophore Mapping Logic

Figure 2: Pharmacophore map detailing the functional role of each substituent on the Ethyl 4-chloro-3,5-difluorobenzoate scaffold.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71627050 (Isomer Analog Reference). Retrieved from [Link]

-

ChemDict. (2025). Chemical Dictionary: 4-Chloro-3,5-difluorobenzoic acid ethyl ester. Retrieved from [Link]

Sources

- 1. Name Index E | Boroncore [boroncore.com]

- 2. 4-Chloro-3,5-difluorobenzoic acid ethyl ester [chemdict.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Chloro-3,5-difluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 1160573-19-2|4-Chloro-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 7. gebauer.com [gebauer.com]

An In-depth Technical Guide to the Core Differences Between 3,5-Difluoro and 2,6-Difluoro Benzoate Isomers

Abstract

In the landscape of medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties. This guide provides an in-depth analysis of two constitutional isomers, 3,5-difluorobenzoic acid and 2,6-difluorobenzoic acid, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect the nuanced differences in their structure, reactivity, and applications, underpinned by field-proven insights and established experimental protocols.

Introduction: The Significance of Fluorine Substitution in Benzoic Acid Scaffolds

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The introduction of fluorine atoms, highly electronegative and relatively small, imparts unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The specific positioning of these fluorine atoms on the benzene ring, as exemplified by the 3,5- and 2,6-isomers, leads to distinct chemical behaviors and, consequently, divergent applications. This guide will illuminate the causal relationships between isomeric structure and function.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of the two fluorine atoms relative to the carboxyl group is the primary determinant of the distinct physicochemical properties of 3,5-difluorobenzoic acid and 2,6-difluorobenzoic acid.

Electronic Effects and Acidity

The electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3]

-

3,5-Difluorobenzoic Acid : The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect, stabilizing the corresponding carboxylate anion. This results in a pKa of approximately 3.52.[4]

-

2,6-Difluorobenzoic Acid : With fluorine atoms in the ortho positions, the inductive effect is even more pronounced due to proximity to the carboxylic acid group. This leads to a significantly lower pKa of around 2.34, making it a considerably stronger acid.[5][6][7]

Steric Hindrance

The spatial arrangement of the fluorine atoms also dictates the steric environment around the carboxyl group.

-

3,5-Difluorobenzoic Acid : The meta-positioned fluorines do not significantly shield the carboxyl group, allowing for relatively unhindered access by reagents.

-

2,6-Difluorobenzoic Acid : The ortho-positioned fluorines create substantial steric hindrance around the carboxyl group. This can impede reactions that require direct interaction with the carboxylic acid, such as esterification or amidation, often necessitating more forcing reaction conditions.

Physical Properties

The differences in intermolecular forces and crystal packing are reflected in their melting points and solubility.

| Property | 3,5-Difluorobenzoic Acid | 2,6-Difluorobenzoic Acid |

| Molecular Formula | C₇H₄F₂O₂[4][8] | C₇H₄F₂O₂[5][6] |

| Molecular Weight | 158.10 g/mol [2][8] | 158.10 g/mol [6][9] |

| Appearance | White to off-white needles or chunks[4][10] | White to light yellow crystal powder[5][6] |

| Melting Point | 121-124 °C[2][4] | 157-161 °C[6][7][9] |

| pKa | ~3.52[4] | ~2.34[5][6][7] |

| Water Solubility | Limited | Soluble[5][6] |

Synthesis and Reactivity

The synthetic routes to these isomers and their subsequent reactivity are influenced by the directing effects of the substituents and the overall steric and electronic environment of the molecule.

Synthetic Pathways

3,5-Difluorobenzoic Acid: A common laboratory-scale synthesis involves the oxidation of 3,5-difluorobenzaldehyde.[1]

Caption: Synthetic route to 3,5-Difluorobenzoic Acid.

2,6-Difluorobenzoic Acid: A prevalent method for its preparation is the oxidation of 2,6-difluorotoluene using strong oxidizing agents like potassium permanganate.[5] Alternatively, it can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile.[11]

Caption: Synthetic route to 2,6-Difluorobenzoic Acid.

Comparative Reactivity

The differing steric and electronic profiles of the two isomers dictate their reactivity in subsequent chemical transformations.

-

Esterification and Amidation: 3,5-difluorobenzoic acid undergoes these reactions under standard conditions. In contrast, the sterically hindered 2,6-isomer often requires more reactive derivatives (e.g., acyl chlorides) or coupling agents to achieve comparable yields.

-

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho-, para-directing. However, the strong deactivating effect often makes further substitution challenging for both isomers.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the carboxyl group can facilitate nucleophilic aromatic substitution, particularly for the 2,6-isomer where the ortho- and para-positions are activated.

Applications in Drug Discovery and Materials Science

Both isomers serve as crucial building blocks in the synthesis of a wide array of functional molecules.[1][2][6][9]

3,5-Difluorobenzoic Acid

Its less hindered nature makes it a versatile intermediate.[2]

-

Pharmaceuticals: It is a key component in the synthesis of anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: Used in the production of herbicides and pesticides.[2]

-

Materials Science: Employed in the creation of specialty polymers and resins with enhanced thermal and chemical resistance.[1][2]

2,6-Difluorobenzoic Acid

The unique properties conferred by the ortho-fluorine atoms are leveraged in specific applications.

-

Pharmaceuticals: It is a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[5] Its structure can enhance metabolic stability and bioavailability.[5]

-

Agrochemicals: The 2,6-difluorobenzoyl moiety is found in several insecticides.

-

Organic Synthesis: It serves as a precursor for more complex fluorinated molecules.[6]

Experimental Protocols

Synthesis of 3,5-Difluorobenzoic Acid via Oxidation of 3,5-Difluorobenzaldehyde

This protocol is adapted from literature procedures.[1][12]

-

To a solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add hydrogen peroxide (1 mmol, 0.1 mL of 30% w/w solution).

-

Stir the mixture at room temperature until it becomes colorless.

-

Add 3,5-difluorobenzaldehyde (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 6 hours.

-

After reaction completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Further purify the crude product by recrystallization.

Synthesis of 2,6-Difluorobenzoic Acid from 2,6-Difluorobenzonitrile

This method is based on the hydrolysis of the corresponding nitrile.[11][13]

-

Add 2,6-difluorobenzonitrile (139 g), sodium hydroxide (120 g), and water (180 g) to an autoclave.

-

Heat the mixture to 150°C and maintain the pressure at 0.25 MPa for 10 hours.

-

After the reaction, cool the solution and pour it into a beaker.

-

Adjust the pH to 1 with a 10% sulfuric acid aqueous solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,6-difluorobenzoic acid.

Conclusion

The seemingly subtle difference in the placement of two fluorine atoms on a benzoic acid ring gives rise to two molecules, 3,5- and 2,6-difluorobenzoic acid, with markedly different properties and applications. The 3,5-isomer, with its accessible carboxyl group, serves as a versatile building block, while the 2,6-isomer's unique steric and electronic environment is exploited in the design of highly specific and potent bioactive molecules. A thorough understanding of these isomeric differences is paramount for chemists and drug developers seeking to harness the power of fluorine in molecular design.

References

-

Laskowski, R. A., & Swindells, M. B. (2011). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2888. Retrieved from [Link]

-

LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,6-Difluorobenzoic acid Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid, 2-ethylhexyl ester. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoic acid (CAS 455-40-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid.... Retrieved from [Link]

- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

Chemsrc. (2025, August 26). 2,6-Difluorobenzoic acid | CAS#:385-00-2. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

-

Barbier, T., Badiou, C., Davy, F., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 25(23), 5733. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-difluorobenzoic acid (C7H4F2O2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl 3,5-difluorobenzoate - GHS Data. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3,5-difluorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3,5-difluorobenzoate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) 3,5-Difluorobenzoic acid. Retrieved from [Link]

Sources

- 1. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Cas 385-00-2,2,6-Difluorobenzoic acid | lookchem [lookchem.com]

- 7. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 8. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]

- 11. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 12. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Strategic Synthesis of 6,8-Difluoroquinolone Scaffolds

Abstract & Strategic Overview

This application note details the conversion of Ethyl 4-chloro-3,5-difluorobenzoate into the biologically active 6,8-difluoroquinolone core. While this starting material is cost-effective, it presents a synthetic challenge: the lack of a leaving group at the ortho positions (C2/C6) prevents the direct application of the high-yield Grohe-Heitzer cyclization.

To overcome the electronic deactivation of the aromatic ring which hinders traditional thermal cyclization (Gould-Jacobs), this protocol introduces a "Regioselective Activation Strategy." We will first functionalize the C2 position via nitration, convert it to a fluoro-leaving group (via a Sandmeyer sequence), and subsequently execute the Grohe-Heitzer protocol. This ensures high regiochemical fidelity and maximizes yield for the 6,8-difluoro-7-chloro-4-oxo-quinoline scaffold.

Key Reaction Pathway

The synthesis is divided into three critical phases:

-

Scaffold Activation: Introduction of a leaving group at the C2 position.

-

Grohe-Heitzer Assembly: Construction of the

-keto ester and enamine. -

Cyclization & Diversification: Intramolecular

and C7 functionalization.

Phase 1: Regioselective Activation (The "Fluoro-Switch")

The Grohe-Heitzer cyclization requires a leaving group (F, Cl, or

Step 1.1: Nitration

Objective: Introduce a nitro group at the C2 position. The directing effects of the C3/C5 fluorines (ortho/para) and the C1 ester (meta) synergistically direct the electrophile to C2.

-

Reagents: Fuming

, Conc. -

Protocol:

-

Dissolve Ethyl 4-chloro-3,5-difluorobenzoate (1.0 eq) in Conc.

at 0°C. -

Dropwise add Fuming

(1.1 eq), maintaining internal temperature -

Stir at 0–5°C for 2 hours. Monitor via TLC/HPLC.

-

Quench onto crushed ice. Filter the yellow precipitate (Ethyl 2-nitro-4-chloro-3,5-difluorobenzoate).

-

Yield Target: >90%.

-

Step 1.2: Reduction & Halogen Exchange (Sandmeyer)

Objective: Convert the C2-Nitro group into a C2-Fluorine. While cyclization can occur by displacing a nitro group, the fluorine leaving group provides cleaner kinetics and higher yields in the subsequent Grohe step.

-

Protocol:

-

Reduction: Hydrogenate the nitro-ester (

, Pd/C, MeOH) to yield the aniline derivative. -

Diazotization: Suspend the aniline in

(tetrafluoroboric acid) at -5°C. Add -

Schiemann Reaction: Thermally decompose the dried diazonium salt (or reflux in toluene) to liberate

and form Ethyl 2,3,5-trifluoro-4-chlorobenzoate . -

Hydrolysis: Saponify with NaOH/EtOH, then acidify to isolate 2,3,5-trifluoro-4-chlorobenzoic acid .

-

Phase 2: The Grohe-Heitzer Assembly

This phase constructs the critical enamino-ester intermediate. We utilize the Magnesium Enolate method for mild, neutral C-acylation.

Diagram: The Grohe-Heitzer Workflow

Caption: The optimized Grohe-Heitzer pathway converting the activated benzoic acid to the quinolone core via nucleophilic displacement of the C2-Fluorine.

Step 2.1: Acid Chloride Formation

-

Suspend 2,3,5-trifluoro-4-chlorobenzoic acid in Toluene.

-

Add Thionyl Chloride (

, 1.5 eq) and catalytic DMF. -

Reflux for 3 hours until gas evolution ceases.

-

Evaporate volatiles under vacuum to obtain the crude acid chloride.

Step 2.2: Acylation via Magnesium Malonate

This method avoids the harsh conditions of n-Butyllithium.

-

Magnesium Enolate Preparation: In a separate vessel, reflux Magnesium Ethoxide (

, 1.1 eq) and Diethyl Malonate (1.1 eq) in dry THF for 2 hours to generate the soluble magnesium complex. -

Condensation: Cool the enolate solution to -10°C. Dropwise add the Acid Chloride (dissolved in THF).

-

Stir at RT for 12 hours.

-

Decarboxylation/Workup: Acidify with dilute HCl (pH 2) and extract with DCM. The decarboxylation usually occurs spontaneously or upon mild heating in the presence of p-TsOH (catalytic) in refluxing water/dioxane if the dicarboxylate is isolated. Note: For the Grohe route, we often keep the diester or use the mono-ester method.

-

Product: Ethyl 2-(2,3,5-trifluoro-4-chlorobenzoyl)acetate .

Step 2.3: Enamine Formation

-

Mix the benzoyl acetate (1.0 eq) with Triethyl Orthoformate (TEOF, 2.0 eq) and Acetic Anhydride (2.5 eq).

-

Reflux for 2–4 hours (formation of enol ether).

-

Evaporate volatiles.

-

Dissolve residue in Toluene/Ethanol.

-

Add the primary amine (e.g., Cyclopropylamine for Sparfloxacin/Ciprofloxacin analogs) (1.1 eq) at 0°C.

-

Stir at RT for 2 hours. The product, Ethyl 3-(cyclopropylamino)-2-(2,3,5-trifluoro-4-chlorobenzoyl)acrylate , may precipitate or can be used crude.

Phase 3: Cyclization & Functionalization[1]

Step 3.1: Intramolecular (Ring Closure)

This is the critical step where the nitrogen attacks the C2 position, displacing the fluorine atom introduced in Phase 1.

-

Reagents: Potassium Carbonate (

) or Sodium Hydride (NaH).[1] -

Solvent: DMF or Acetonitrile.

-

Protocol:

-

Dissolve the enamine intermediate in dry DMF (0.5 M).

-

Add

(2.5 eq). -

Heat to 80–100°C for 4 hours.

-

Mechanism: The amine nitrogen (nucleophile) attacks the C2-carbon of the aromatic ring. The C2-Fluorine is the leaving group.

-

Workup: Pour into ice water. The fluoroquinolone ester usually precipitates. Filter and wash with water/cold ethanol.

-

Product: Ethyl 1-cyclopropyl-6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

Step 3.2: C7 Nucleophilic Substitution (The "Drug" Step)

The 7-chloro atom is now highly activated by the 4-keto group and the 6,8-difluoro motif.

-

Reagent: Diamine (e.g., cis-3,5-dimethylpiperazine for Sparfloxacin).

-

Protocol:

-

Suspend the quinolone ester in Pyridine or Acetonitrile.

-

Add the diamine (2.0 eq) and DBU (1.0 eq) (optional scavenger).

-

Reflux for 6–12 hours.

-

Result: The amine displaces the 7-Chloro atom.

-

Diagram: Regioselectivity of Substitution[2]

Caption: The 7-position is electronically favored for nucleophilic attack, ensuring the diamine attaches correctly without affecting the 6,8-difluoro pattern.

Analytical Data Summary (Expected)

| Intermediate | Key IR Signals ( | Key |

| Nitro-Ester (Step 1.1) | 1530 ( | 8.1 (d, Ar-H), 4.4 (q, |

| Enamino Ester (Step 2.3) | 1630 (C=C), 3200 (NH) | 11.2 (d, NH), 8.3 (d, =CH-N) |

| Quinolone Core (Step 3.1) | 1720 (Ester), 1615 (Ketone) | 8.5 (s, H-2), 7.9 (d, H-5) |

Troubleshooting & Critical Controls

-

Regioselectivity of Nitration: Ensure temperature is strictly

. Higher temperatures lead to dinitration or hydrolysis of the ester. -

Moisture Sensitivity: Step 2.2 (Mg-Enolate) is extremely water-sensitive. Use anhydrous THF (<50 ppm water).

-

Cyclization Failures: If the cyclization (Step 3.1) is sluggish, verify the presence of the Leaving Group at C2. The starting material (4-chloro-3,5-difluoro) cannot cyclize directly without the activation steps described in Phase 1.

References

-

Grohe, K., & Heitzer, H. (1987).[2] Cycloaracylation of enamines.[2] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[2]

-

Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin. Journal of Medicinal Chemistry, 33(6), 1645–1656.

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.

-

Organic Syntheses. (1956). Ethyl Benzoylacetate (Method using Magnesium Ethoxide). Coll. Vol. 4, p.415.

Sources

Application Note: Ethyl 4-chloro-3,5-difluorobenzoate as a Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This guide provides a detailed technical overview of ethyl 4-chloro-3,5-difluorobenzoate, a versatile intermediate for the synthesis of small molecule kinase inhibitors (SMKIs). We explore the strategic importance of its unique substitution pattern, which leverages fluorine's electron-withdrawing properties to facilitate key bond-forming reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols for its application in constructing kinase inhibitor scaffolds, focusing on nucleophilic aromatic substitution (SNAr) and subsequent amide bond formation.

Introduction: The Strategic Role of Fluorinated Intermediates in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule kinase inhibitors (SMKIs) have emerged as a pivotal class of targeted therapeutics, with a growing number of FDA-approved drugs revolutionizing treatment paradigms.[3][4] The design of potent and selective kinase inhibitors is a central challenge in medicinal chemistry.[5]

A key strategy in modern drug design is the incorporation of fluorine into bioactive molecules. Fluorinated intermediates are highly valued for their ability to confer advantageous properties, such as:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation at that position.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions within the target protein's binding site.

-

Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, influencing its solubility, membrane permeability, and oral bioavailability.

Ethyl 4-chloro-3,5-difluorobenzoate is an exemplary fluorinated building block. Its structure is pre-configured for the efficient synthesis of kinase inhibitor cores that target the highly conserved ATP-binding site.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties is critical for its safe and effective use. While a specific CAS number for the ethyl ester was not found in the available literature, its methyl ester analog, methyl 4-chloro-3,5-difluorobenzoate, is well-documented.[6] The properties of the ethyl ester can be reliably extrapolated.

| Property | Value (Estimated/Extrapolated) | Source/Analogy |

| IUPAC Name | Ethyl 4-chloro-3,5-difluorobenzoate | - |

| Synonyms | Benzoic acid, 4-chloro-3,5-difluoro-, ethyl ester | - |

| Molecular Formula | C₉H₇ClF₂O₂ | - |

| Molecular Weight | 220.60 g/mol | - |

| CAS Number | Not available. (Analog: 1261869-25-3 for methyl ester) | [6] |

| Appearance | Colorless to light yellow oil or low-melting solid | General observation for similar compounds |

| Purity | Typically ≥97% | [6] |

| Storage | Store in a cool, dry, well-ventilated area. Sealed in dry, 2-8°C. | [6] |

Safety Summary: Users should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Based on analogous compounds, it may cause skin and serious eye irritation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

The Strategic Advantage of the 4-Chloro-3,5-difluoro Motif

The specific arrangement of substituents on the ethyl 4-chloro-3,5-difluorobenzoate ring is not accidental; it is designed for high reactivity and synthetic utility in building kinase inhibitors.

-

Activation for SNAr: The two strongly electron-withdrawing fluorine atoms positioned ortho to the chlorine atom significantly decrease the electron density of the aromatic ring. This, combined with the electron-withdrawing effect of the para-ester group, makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. This "activation" is crucial for facilitating Nucleophilic Aromatic Substitution (SNAr), a key reaction in kinase inhibitor synthesis.[7][8] The chlorine atom serves as an excellent leaving group in this activated system.

-

Amide Precursor: Many Type I and Type II kinase inhibitors utilize one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[9][10] The ethyl ester group of the intermediate is a stable and easily convertible precursor to a carboxylic acid, which can then be coupled with an amine to form an amide bond—a classic hydrogen bond donor/acceptor moiety.

Below is a diagram illustrating the SNAr mechanism, which is central to the utility of this intermediate.

Caption: SNAr mechanism on ethyl 4-chloro-3,5-difluorobenzoate.

Application Protocols: A Two-Step Synthesis of a Kinase Inhibitor Core

The following protocols describe a representative two-step synthesis of a generic kinase inhibitor core scaffold. This workflow demonstrates the primary applications of ethyl 4-chloro-3,5-difluorobenzoate.

Caption: Overall synthetic workflow from intermediate to final product.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the chloride with a generic amine nucleophile, such as a substituted aniline, which is a common motif in kinase inhibitors.

Materials:

-

Ethyl 4-chloro-3,5-difluorobenzoate (1.0 equiv)

-

Substituted aniline (or other amine nucleophile, 1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an argon or nitrogen atmosphere, add ethyl 4-chloro-3,5-difluorobenzoate (1.0 equiv) and the amine nucleophile (1.1 equiv).

-

Add anhydrous NMP (or DMSO) to dissolve the reagents (concentration approx. 0.5 M).

-

Add DIPEA (2.5 equiv) to the stirred solution.

-

Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted ester intermediate.

Protocol 4.2: Saponification of the Ethyl Ester

This step converts the ester to the corresponding carboxylic acid, preparing it for amide coupling.

Materials:

-

Ethyl 4-(arylamino)-3,5-difluorobenzoate intermediate from Protocol 4.1 (1.0 equiv)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-4.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the ester intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (or NaOH, 3.0 equiv) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC or LC-MS, typically 2-6 hours).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully acidify the mixture to pH ~2-3 with 1N HCl. A precipitate of the carboxylic acid may form.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting carboxylic acid is often pure enough for the next step but can be purified by recrystallization or chromatography if necessary.

Protocol 4.3: Amide Bond Formation

This final step constructs the crucial amide linkage using a standard peptide coupling reagent.[11][12][13]

Materials:

-

Carboxylic acid intermediate from Protocol 4.2 (1.0 equiv)

-

Desired amine (R²-NH₂, 1.1 equiv)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Standard workup and purification reagents as in Protocol 4.1

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise and stir for 15-30 minutes for pre-activation.[11]

-

Add the amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-18 hours until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup as described in Protocol 4.1 (dilute with EtOAc, wash with 1N HCl, NaHCO₃, and brine).

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the final kinase inhibitor core.

Characterization and Quality Control

The identity and purity of all intermediates and the final product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

Ethyl 4-chloro-3,5-difluorobenzoate is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its difluoro-activated chlorine atom allows for efficient and regioselective C-N bond formation via SNAr, while the ethyl ester provides a convenient handle for subsequent elaboration into the amide moieties often required for potent kinase inhibition. The protocols outlined in this guide offer a robust and adaptable framework for researchers to leverage this building block in the discovery and development of novel targeted therapeutics.

References

-

HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. [Link]

-

Valero, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 523-534. Royal Society of Chemistry. [Link]

-

Cantillo, D., & Kappe, C. O. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 27(20), 6246-6263. PMC. [Link]

-

Li, Y., et al. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Kim, H., & Nicewicz, D. A. (2021). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16990-16996. PMC. [Link]

-

Islam, M. A., et al. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 30(19), 3789. ResearchGate. [Link]

-

Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4333-4343. Royal Society of Chemistry. [Link]

-

Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Duke University Thesis. [Link]

-

Adiwu, K. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). UGSpace Repository. [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 963–967. ResearchGate. [Link]

-

Jacobsen, E. N., & Lennox, A. J. J. (2018). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Angewandte Chemie International Edition, 57(44), 14686-14688. [Link]

-

Zhang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link]

-

Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2144-2147. Keio University. [Link]

-

Gauthier, J., et al. (2022). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 56(10), 6432-6442. ResearchGate. [Link]

-

Möbitz, H., & Modjtahedi, H. (2012). DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors. PLoS ONE, 7(3), e33933. PMC. [Link]

-

Kiraly, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-4-chlorobenzoate (CAS 7335-27-5). [Link]

-

Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2144-2147. PubMed. [Link]

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST WebBook. [Link]

-

Klüter, S., et al. (2013). DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors. ACS Chemical Biology, 8(5), 1013-1021. PMC. [Link]

-

Dimova, D., et al. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4153. MDPI. [Link]

-

Vijayan, R. S. K., et al. (2015). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry, 58(1), 466-479. ACS Publications. [Link]

-

Peng, Y., et al. (2013). Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif: The Role of the DFG Motif in the Design of Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 56(10), 3889-3901. ResearchGate. [Link]

Sources

- 1. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hepatochem.com [hepatochem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Mastering Regioselectivity: Application Notes and Protocols for SNAr Displacement of Fluorine in Difluorobenzoates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of arylated compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. The displacement of fluorine from activated aryl fluorides is an especially powerful transformation, prized for its often superior reactivity compared to other halogens. This guide provides an in-depth exploration of the conditions governing the SNAr displacement of fluorine in difluorobenzoate esters, a class of substrates pivotal in the synthesis of numerous important molecules, including quinolone antibiotics.

This document moves beyond a simple recitation of procedures. As a senior application scientist, the aim is to provide a comprehensive understanding of the underlying principles that dictate the success and, crucially, the regioselectivity of these reactions. We will delve into the "why" behind experimental choices, offering a framework for rational reaction design and optimization.

The SNAr Mechanism: A Foundation for Understanding

The SNAr reaction of difluorobenzoates proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent, typically rapid step, the leaving group—in this case, a fluoride ion—is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The rate-determining step is generally the formation of the Meisenheimer complex.[3][4] Consequently, factors that stabilize this intermediate will accelerate the reaction. This is why the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[2][4] The ester functionality (-COOR) in difluorobenzoates acts as a moderately activating EWG. The interplay between the ester and the two fluorine atoms dictates the reactivity and regioselectivity of the substitution.

It is noteworthy that while fluorine is the most electronegative halogen, making the C-F bond the strongest, it is paradoxically an excellent leaving group in SNAr reactions.[2] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, second step of the reaction, its strength has a lesser impact on the overall reaction rate compared to its activating effect on the initial nucleophilic attack.

Controlling Regioselectivity: The Organic Chemist's Chessboard

With two fluorine atoms on the benzene ring, the critical question for the synthetic chemist is: which one will be displaced? The regiochemical outcome of the SNAr reaction on difluorobenzoates is a nuanced interplay of several factors.

Electronic Effects: The Dominant Force

The primary determinant of regioselectivity is the electronic activation provided by the electron-withdrawing ester group. Nucleophilic attack is favored at the fluorine atom that is ortho or para to the ester, as the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the carbonyl oxygen through resonance.

-

2,4-Difluorobenzoates : In this isomer, the fluorine at the 4-position (para to the ester) is significantly more activated than the fluorine at the 2-position (ortho to the ester). The para-fluorine benefits from both resonance and inductive stabilization of the Meisenheimer intermediate. Consequently, nucleophilic attack predominantly occurs at the C-4 position.

-

3,4-Difluorobenzoates : Here, the fluorine at the 4-position is para to the other fluorine and meta to the ester group. The fluorine at the 3-position is ortho to the other fluorine and meta to the ester. In this case, the fluorine at the 4-position is generally more activated due to the combined electron-withdrawing effects of the ester and the adjacent fluorine.

-

2,5-Difluorobenzoates : The fluorine at the 2-position is ortho to the ester, while the fluorine at the 5-position is meta. Therefore, the 2-position is electronically favored for nucleophilic attack.

-

3,5-Difluorobenzoates : Both fluorine atoms are meta to the ester group. While less activated than ortho/para-substituted isomers, reaction can still occur, often requiring more forcing conditions. The two fluorine atoms are electronically equivalent in the starting material.

dot graph "SNAr_Regioselectivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Regioselectivity in Difluorobenzoates.

The Role of the Nucleophile

The nature of the nucleophile can also influence the regioselectivity, although to a lesser extent than electronic factors.

-

Hard vs. Soft Nucleophiles : While not a universally predictive rule, in some cases, "hard" nucleophiles (e.g., alkoxides, primary amines) may favor reaction at the most electronically deficient site, while "softer" nucleophiles (e.g., thiols) might exhibit different selectivity profiles.

-

Steric Hindrance : Bulky nucleophiles may favor attack at the less sterically hindered fluorine atom. In 2,4-difluorobenzoates, the C-4 position is generally less hindered than the C-2 position, which is flanked by the ester group.

Solvent Effects: A Subtle but Powerful Tool

The choice of solvent can have a profound impact on the rate and selectivity of SNAr reactions.

-

Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly employed.[5][6] They are effective at solvating the cation of the nucleophilic salt, leaving a "naked" and highly reactive anion. This generally leads to faster reaction rates.

-

Protic Solvents : Protic solvents like alcohols can hydrogen bond with the nucleophile, reducing its reactivity and slowing down the reaction. However, in some cases, they can influence selectivity.

-

Deep Eutectic Solvents (DES) : Recent research has shown that deep eutectic solvents can be used to control the regioselectivity of SNAr reactions on difluorinated aromatics.[7][8] By altering the composition of the DES, the selectivity for ortho versus para substitution can be dramatically changed.[7]

Temperature and Base

Higher reaction temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of side products. The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often used to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as a scavenger for the HF generated when using amine nucleophiles.

Quantitative Data for SNAr on Difluorobenzoates

The following tables summarize typical reaction conditions for the SNAr displacement of fluorine on various difluorobenzoate isomers with different classes of nucleophiles.

Table 1: SNAr of Methyl 2,4-Difluorobenzoate

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |

| Piperidine | K₂CO₃ | DMSO | 80 | 12 | 4-Piperidinyl | ~90 | Adapted from[9][10] |

| Morpholine | K₂CO₃ | DMF | 100 | 6 | 4-Morpholinyl | 85-95 | Adapted from[8] |

| Benzylamine | Et₃N | Acetonitrile | Reflux | 8 | 4-Benzylamino | >90 | Adapted from[11] |

| Sodium Methoxide | - | Methanol | Reflux | 4 | 4-Methoxy | ~95 | Adapted from[5] |

| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 4-Phenylthio | >90 | Adapted from[6] |

Table 2: SNAr of Other Difluorobenzoate Isomers

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| Methyl 3,4-difluorobenzoate | Pyrrolidine | K₂CO₃ | DMSO | 120 | 4-Pyrrolidinyl | High | General principle |

| Methyl 2,5-difluorobenzoate | Sodium Ethoxide | - | Ethanol | Reflux | 2-Ethoxy | High | General principle |

| Methyl 3,5-difluorobenzoate | Benzyl Alcohol/NaH | NMP | 100 | 2 | 3-Benzyloxy | 86 | [5] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key SNAr reactions on difluorobenzoates.

Protocol 1: Synthesis of Methyl 4-Amino-2-fluorobenzoate

This protocol describes the selective displacement of the para-fluorine in methyl 2,4-difluorobenzoate with an amine nucleophile.

dot graph "Protocol_1_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Workflow for Synthesis of Methyl 4-Amino-2-fluorobenzoate.

Materials:

-

Methyl 2,4-difluorobenzoate

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

To a round-bottom flask, add methyl 2,4-difluorobenzoate (1.0 equivalent), the amine nucleophile (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-amino-2-fluorobenzoate derivative.[12]

Protocol 2: Synthesis of Methyl 4-Alkoxy-2-fluorobenzoate

This protocol details the displacement of the para-fluorine with an alkoxide nucleophile.

Materials:

-

Methyl 2,4-difluorobenzoate

-

Alcohol (e.g., methanol, ethanol) (as solvent and nucleophile)

-

Sodium metal or sodium hydride (NaH)

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to the desired alcohol (e.g., methanol) to generate the corresponding sodium alkoxide in situ. Alternatively, add NaH (1.1 equivalents) portion-wise to the alcohol at 0 °C.

-

Once the sodium has completely reacted or hydrogen evolution has ceased, add methyl 2,4-difluorobenzoate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench by adding water.

-

If the alcohol is volatile, remove it under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol 3: Synthesis of Methyl 4-(Arylthio)-2-fluorobenzoate

This protocol outlines the procedure for the displacement of the para-fluorine with a thiol nucleophile.

Materials:

-

Methyl 2,4-difluorobenzoate

-

Thiol (e.g., thiophenol) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

To a round-bottom flask, add methyl 2,4-difluorobenzoate (1.0 equivalent), the thiol (1.1 equivalents), and potassium carbonate (1.5 equivalents).

-

Add DMF to achieve a concentration of approximately 0.5-1.0 M.

-

Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 2-8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography to obtain the pure thioether product.[6]

Troubleshooting and Key Considerations

-

Incomplete Reaction : If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from DMF to DMSO), or using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).

-

Side Product Formation : The formation of undesired regioisomers can sometimes be mitigated by changing the solvent or lowering the reaction temperature.[7] Hydrolysis of the ester can occur if the reaction conditions are too harsh or if there is excess water present, especially with strong bases.

-

Safety : Reactions involving sodium hydride or sodium metal should be conducted with extreme care under an inert atmosphere. These reagents react violently with water.

Conclusion

The SNAr displacement of fluorine in difluorobenzoates is a versatile and powerful tool for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the interplay between the substrate's electronic properties, the nature of the nucleophile, and the reaction conditions is paramount for achieving high yields and, most importantly, controlling the regioselectivity of the transformation. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and adapt these reactions for their specific synthetic targets, paving the way for new discoveries in drug development and materials science.

References

-

Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (2021). Request PDF. [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PMC. [Link]

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. [Link]

-

Quinolone obtention from difluorinated quinolone 1. (n.d.). ResearchGate. [Link]

-

A new short and efficient strategy for the synthesis of quinolone antibiotics. (n.d.). RSC Publishing. [Link]

-

The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. (n.d.). academica.edu. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Universität Konstanz. [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). ACS Publications. [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

-

Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. (n.d.). RSC Publishing. [Link]

-

NOVEL SYNTHESIS OF QUINOLONE-3-SULFONIC ACID DERIVATIVES. (1988). HETEROCYCLES. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

-

SNAr Reaction in Other Common Molecular Solvents. (2026). Wordpress. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007). MDPI. [Link]

-

Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2018). Semantic Scholar. [Link]

-

Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. (n.d.). Sciencemadness.org. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). Wordpress. [Link]

-

Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. (2016). OSTI.GOV. [Link]

- A kind of preparation method of 4-amino-2-fluorobenzoic acid. (n.d.).

-